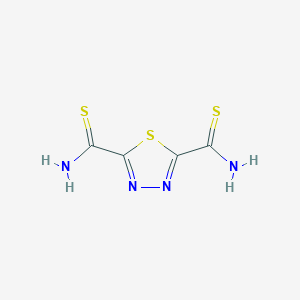
1,3,4-Thiadiazole-2,5-dicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazole-2,5-dicarbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2,5-dicarbothioamide can be synthesized through the reaction of hydrazinecarbothioamide with carbon disulfide under basic conditions. The reaction typically involves the use of a base such as potassium hydroxide or sodium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
1,3,4-Thiadiazole-2,5-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
1,3,4-Thiadiazole-2,5-dicarbothioamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,3,4-thiadiazole-2,5-dicarbothioamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits enzyme activity.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
1,3,4-Thiadiazole-2,5-dicarbothioamide is unique compared to other thiadiazole derivatives due to its specific functional groups and biological activities. Similar compounds include:
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-2-amine
- 1,3,4-Thiadiazole-2,5-dithiol These compounds share the thiadiazole ring structure but differ in their substituents and biological activities .
特性
CAS番号 |
666854-98-4 |
|---|---|
分子式 |
C4H4N4S3 |
分子量 |
204.3 g/mol |
IUPAC名 |
1,3,4-thiadiazole-2,5-dicarbothioamide |
InChI |
InChI=1S/C4H4N4S3/c5-1(9)3-7-8-4(11-3)2(6)10/h(H2,5,9)(H2,6,10) |
InChIキー |
OPAZDSGNKIJFIF-UHFFFAOYSA-N |
正規SMILES |
C1(=NN=C(S1)C(=S)N)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


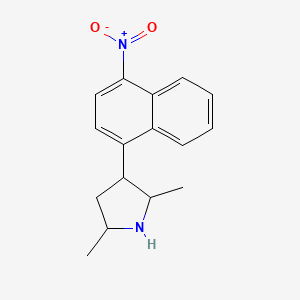
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
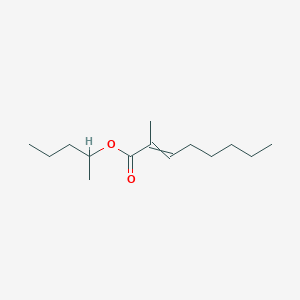


![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)
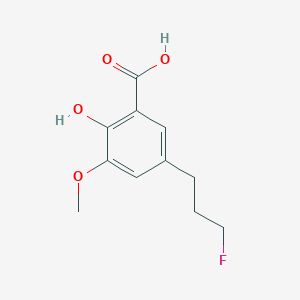
![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
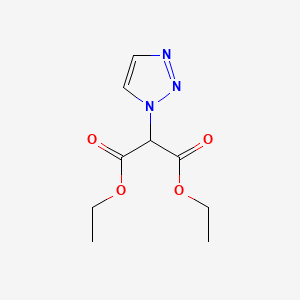
![4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B12530096.png)
![5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12530102.png)
![(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12530104.png)
